Basicity Comparison: [(4-Chloro-2-fluorophenyl)methyl](ethyl)amine vs. 4-Chloro-2-fluorobenzylamine (Primary Amine Analog)
The target secondary amine exhibits a higher predicted pKa (8.83 ± 0.10) compared to the primary amine analog 4-chloro-2-fluorobenzylamine (pKa 8.43 ± 0.10), indicating greater basicity and a higher degree of protonation at physiological pH . This difference of ΔpKa = 0.40 units corresponds to approximately a 2.5-fold difference in basicity constant (Kb).
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 8.83 ± 0.10 |
| Comparator Or Baseline | 4-Chloro-2-fluorobenzylamine: pKa = 8.43 ± 0.10 |
| Quantified Difference | ΔpKa = +0.40 (target more basic) |
| Conditions | Predicted values computed by ACD/Labs or analogous software; reported by ChemicalBook |
Why This Matters
Higher basicity affects salt formation propensity, extraction efficiency in acidic work-up conditions, and chromatographic retention behavior during purification, directly influencing synthetic yield and purity outcomes.
